molecular formula C12H9FN4O B1384533 1-(4-fluorophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1094377-62-4

1-(4-fluorophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B1384533
CAS No.: 1094377-62-4
M. Wt: 244.22 g/mol
InChI Key: FQUVBCYEUPANLK-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C12H9FN4O and its molecular weight is 244.22 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

1-(4-fluorophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been identified as a potent inhibitor of cyclin-dependent kinase 2 (CDK2), which is involved in cell cycle regulation . The compound binds to the ATP-binding site of CDK2, thereby inhibiting its activity and preventing the phosphorylation of downstream targets. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it induces cell cycle arrest at the G1 phase and promotes apoptosis by activating caspase pathways . Additionally, the compound has been shown to inhibit the proliferation of several cancer cell lines, including breast cancer (MCF-7), colon cancer (HCT-116), and liver cancer (HepG2) cells . It also affects cell signaling pathways by modulating the activity of key proteins involved in cell survival and proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the ATP-binding site of CDK2, leading to the inhibition of its kinase activity . This binding prevents the phosphorylation of retinoblastoma protein (Rb), a crucial regulator of the cell cycle . Additionally, the compound has been shown to modulate the expression of genes involved in apoptosis and cell cycle regulation, further contributing to its antitumor effects .

Temporal Effects in Laboratory Settings

The temporal effects of this compound have been studied extensively in laboratory settings. The compound exhibits good stability under physiological conditions, with minimal degradation over time . Long-term studies have shown that the compound maintains its inhibitory effects on CDK2 and continues to induce apoptosis in cancer cells even after prolonged exposure . These findings suggest that the compound has potential for sustained therapeutic effects in vivo .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed . These findings highlight the importance of optimizing the dosage to achieve maximum therapeutic benefits while minimizing potential side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is primarily metabolized by cytochrome P450 enzymes in the liver . It undergoes hydroxylation and subsequent conjugation with glucuronic acid, leading to the formation of water-soluble metabolites that are excreted in the urine . The compound’s metabolism can affect its bioavailability and therapeutic efficacy, making it essential to understand these pathways for effective drug development .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is known to interact with P-glycoprotein, a transporter involved in drug efflux . This interaction can influence the compound’s intracellular concentration and distribution, affecting its therapeutic effects . Additionally, the compound has been shown to accumulate in tumor tissues, enhancing its antitumor activity .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus of cancer cells . It has been shown to target specific compartments, such as the mitochondria, where it induces apoptosis by disrupting mitochondrial membrane potential . Additionally, the compound’s localization to the nucleus allows it to modulate gene expression and cell cycle regulation .

Properties

IUPAC Name

1-(4-fluorophenyl)-6-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN4O/c1-7-15-11-10(12(18)16-7)6-14-17(11)9-4-2-8(13)3-5-9/h2-6H,1H3,(H,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQUVBCYEUPANLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C3=CC=C(C=C3)F)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.